Methyl 3-(1H-imidazol-4-yl)acrylate

Descripción general

Descripción

Methyl 3-(1H-imidazol-4-yl)acrylate (CAS: 70346-51-9) is an α,β-unsaturated ester featuring an imidazole ring conjugated to a methyl acrylate group. Its molecular formula is C₇H₈N₂O₂, with a molecular weight of 152.15 g/mol and a polar surface area (PSA) of 54.98 Ų . The compound is synthesized via esterification of urocanic acid or through nucleophilic substitution reactions involving imidazole derivatives and acrylate esters. Key spectral data includes an ESI-MS (m/z) of 152.059 (M+H⁺) and a 1H-NMR profile consistent with the (E)-configuration of the acrylate moiety .

Mecanismo De Acción

Target of Action

Methyl urocanate, also known as methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate, primarily targets the bacterial regulatory protein HutC . HutC is a transcriptional repressor of hut genes, which are responsible for the utilization of histidine and urocanate as sources of carbon and nitrogen in Gram-negative bacteria .

Mode of Action

Methyl urocanate promotes bacterial infection through its molecular interaction with HutC . This interaction plays a significant role in the global control of cellular metabolism, cell motility, and the expression of virulence factors .

Biochemical Pathways

Methyl urocanate is an intermediate in the histidine degradation pathway . It is formed from L-histidine through the action of histidine ammonialyase . In the liver, urocanate is transformed by urocanate hydratase (or urocanase) to 4-imidazolone-5-propionic acid and subsequently to glutamic acid .

Pharmacokinetics

It is known that urocanate, the parent compound, is an intermediate in the catabolism of l-histidine , suggesting that it is metabolized in the body

Result of Action

The interaction of Methyl urocanate with HutC leads to a coordinated shift of cellular metabolism and cell motility . This results in the successful colonization and immune evasion of pathogenic bacteria . Moreover, it has been suggested that urocanate may be central to the elicitation of bacterial pathogenesis .

Action Environment

Urocanate accumulates in tissues, such as skin . Environmental factors, such as UVB irradiation, can influence the action of urocanate. When exposed to UVB irradiation, trans-urocanic acid is converted in vitro and in vivo to cis-urocanic acid . The cis form is known to activate regulatory T cells . Some studies attribute filaggrin an important role in keeping the skin surface slightly acidic, through a breaking down mechanism to form histidine and subsequently trans-urocanic acid .

Análisis Bioquímico

Biochemical Properties

Methyl urocanate interacts with several enzymes, proteins, and other biomolecules. It is known to interact with the bacterial regulatory protein HutC . In Gram-negative bacteria, HutC acts as a transcriptional repressor of hut genes for the utilization of histidine and urocanate as sources of carbon and nitrogen .

Cellular Effects

Methyl urocanate has been found to play a significant role in the global control of cellular metabolism and cell motility . It influences cell function by interacting with HutC, affecting the expression of virulence factors in certain pathogenic bacteria .

Molecular Mechanism

The mechanism of action of Methyl urocanate involves its interaction with the bacterial regulatory protein HutC . This interaction plays a significant role in the global control of cellular metabolism, cell motility, and expression of virulence factors .

Temporal Effects in Laboratory Settings

It is known that the spectroscopy and excited-state dynamics of urocanic acid, from which Methyl urocanate is derived, are dominantly determined by the nearly degenerate 1 nπ* and 1 ππ* electronically excited states .

Metabolic Pathways

Methyl urocanate is involved in the histidine degradation pathway . It interacts with enzymes such as HutC in Gram-negative bacteria, playing a role in the utilization of histidine and urocanate as sources of carbon and nitrogen .

Subcellular Localization

It is known that urocanate, from which Methyl urocanate is derived, accumulates in tissues such as skin .

Actividad Biológica

Methyl 3-(1H-imidazol-4-yl)acrylate, a compound featuring an imidazole moiety, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

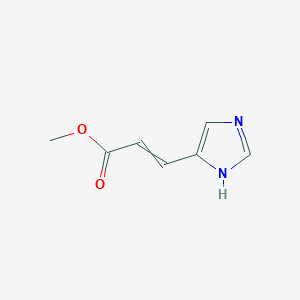

This compound is characterized by the presence of an imidazole ring which enhances its reactivity through hydrogen bonding and π-π stacking interactions with biological macromolecules. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to influence enzyme activity, particularly through interactions with bacterial regulatory proteins such as HutC, which plays a role in cellular metabolism and motility.

- Anticancer Activity : Research indicates that compounds containing imidazole moieties exhibit significant anticancer properties. This compound has been investigated for its potential to inhibit cancer cell proliferation.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity. In vitro studies have shown that it exhibits significant inhibition against various strains of bacteria, including Mycobacterium tuberculosis. For instance, certain derivatives of imidazole compounds have been reported to achieve over 90% inhibition at concentrations below 6.25 µg/ml against drug-sensitive strains .

Anticancer Effects

The compound's anticancer effects are linked to its ability to induce apoptosis in cancer cells. Studies have shown that this compound can disrupt cellular signaling pathways that promote tumor growth. Its effectiveness varies across different cancer cell lines, indicating a need for further exploration into structure-activity relationships .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Preliminary studies suggest favorable absorption characteristics; however, detailed toxicity assessments are necessary to evaluate safety for clinical use. The compound accumulates in tissues such as skin, which may influence its pharmacological effects and side effects.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 3-(1H-imidazol-4-yl)acrylate has been explored for its potential therapeutic applications:

- Antimicrobial Activity : Studies indicate that compounds with imidazole moieties exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

- Anticancer Activity : Research has focused on the compound's ability to induce apoptosis in cancer cells. In vitro studies have demonstrated that it can inhibit cell proliferation in certain cancer lines, suggesting its potential as a chemotherapeutic agent.

Material Science

This compound serves as a building block in the synthesis of advanced materials:

- Polymerization : The acrylate group allows for polymerization reactions, leading to the creation of new polymeric materials with tailored properties. These materials are being investigated for use in coatings and adhesives due to their enhanced mechanical strength and thermal stability.

- Metal-Organic Frameworks (MOFs) : The compound is utilized in synthesizing MOFs, which are important for applications in gas storage and separation technologies. Its imidazole ring facilitates coordination with metal ions, enhancing the framework's stability and functionality.

Biological Research

The compound's unique structure allows it to interact with biological macromolecules:

- Enzyme Inhibition Studies : this compound has been used to investigate enzyme inhibition mechanisms. Its ability to form hydrogen bonds and π–π stacking interactions with target enzymes makes it a valuable tool in drug design.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against multiple bacterial strains |

| Anticancer Properties | Induces apoptosis in specific cancer cell lines | |

| Material Science | Polymer Synthesis | Enhances mechanical properties in polymers |

| Synthesis of MOFs | Useful for gas storage and separation | |

| Biological Research | Enzyme Inhibition | Interacts effectively with biological macromolecules |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against gram-positive and gram-negative bacteria. The compound exhibited significant inhibitory effects, highlighting its potential as a lead compound for developing new antibiotics.

Case Study 2: Polymer Development

Research conducted at a materials science lab demonstrated the successful polymerization of this compound into a novel polymer matrix. This polymer showed enhanced thermal stability and mechanical strength compared to traditional polymers, indicating its suitability for industrial applications.

Q & A

Q. What established synthetic protocols yield Methyl 3-(1H-imidazol-4-yl)acrylate, and what are their critical parameters?

Basic Research Focus

The compound is synthesized via a literature-derived method starting from precursor 5 , achieving a 95% yield. Key parameters include:

- Reagents : Methanol, optimized for esterification under reflux conditions.

- Characterization : Melting point (92–94°C), Rf = 0.42 (9:1 CHCl₃:MeOH), and spectral data (¹H-NMR in CD₃OD: δ 7.78 (s, 1H), 7.61 (d, J = 16.0 Hz)) .

- Purity Validation : Elemental analysis confirms stoichiometry (C: 55.21%, H: 5.39%, N: 18.37%) .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound and its derivatives?

Basic Research Focus

- ESI-MS : Used to confirm molecular weight (m/z: 153.22 [M+H⁺]) .

- NMR Spectroscopy : ¹H and ¹³C NMR resolve structural features, such as the acrylate double bond (δ 6.44, J = 16.0 Hz) and imidazole protons (δ 7.43, s) .

- Chromatography : TLC (Rf values) monitors reaction progress and purity .

Q. What stability and handling precautions are critical for this compound in laboratory settings?

Basic Research Focus

- Storage : Short shelf life necessitates storage under inert atmospheres and low temperatures to prevent degradation .

- Safety Protocols : Use gloves, protective eyewear, and fume hoods during synthesis. Waste must be segregated and processed by certified facilities to avoid environmental contamination .

Q. How can synthetic routes be optimized to address yield variability in derivatives?

Advanced Research Focus

- Catalyst Screening : Compare AIBN () vs. DMAP ( ) for imidazole alkylation efficiency.

- Solvent Optimization : DMF () or ethyl acetate ( ) may influence reaction kinetics.

- Temperature Control : Reactions at 65–80°C ( ) balance between activation energy and side-product formation.

Q. What strategies resolve discrepancies in NMR data for structural analogs?

Advanced Research Focus

- Tautomerism Analysis : Imidazole protons (e.g., δ 7.43 vs. δ 7.78 in ) may indicate pH-dependent tautomeric shifts.

- Isomer Detection : Use 2D NMR (COSY, NOESY) to differentiate regioisomers in derivatives like (E)-ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate .

- Impurity Profiling : HPLC-MS identifies byproducts from incomplete esterification or oxidation .

Q. How is this compound applied in pharmaceutical intermediate synthesis?

Advanced Research Focus

- Drug Candidates : Derivatives such as (E)-Methyl 1-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-4-acrylate () are precursors for angiotensin II receptor antagonists.

- Coordination Chemistry : Schiff base ligands derived from histidine methyl ester incorporate the imidazole moiety for metal complexation (e.g., cobalt in ).

Q. What computational methods support the design of imidazole-acrylate hybrids?

Advanced Research Focus

- Docking Studies : Predict binding affinity of derivatives to biological targets (e.g., enzymes in ).

- DFT Calculations : Analyze electronic properties of the acrylate group to optimize reactivity in nucleophilic additions .

Q. How do reaction conditions influence stereochemical outcomes in derivatives?

Advanced Research Focus

- Curtius Rearrangement : In , modified Curtius reactions yield carbamates with retained stereochemistry.

- Protecting Groups : Trityl ( ) or ClTr ( ) groups prevent imidazole tautomerization during multi-step syntheses.

Q. What are the limitations of current synthetic methodologies for scale-up?

Advanced Research Focus

- Purification Challenges : Column chromatography () is impractical for large-scale production; explore crystallization or distillation alternatives.

- Cost-Benefit Analysis : High-cost reagents like Lawesson’s reagent ( ) may necessitate greener alternatives.

Q. How can researchers validate bioactivity hypotheses for imidazole-acrylate derivatives?

Advanced Research Focus

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

Ethyl 3-(1-Trityl-1H-imidazol-4-yl)acrylate

- Molecular Formula : C₂₅H₂₄N₂O₂

- Key Features : The trityl (triphenylmethyl) group at N1 enhances steric bulk and protects the imidazole ring during synthesis.

- ESI-MS (m/z) : 437 (M+H⁺) .

- Comparison: The trityl group increases molecular weight by ~285 g/mol compared to the unprotected methyl acrylate. This modification improves solubility in non-polar solvents but reduces reactivity in nucleophilic environments .

(E)-Methyl 1-[[2′-(1H-Tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-4-acrylate (18)

- Molecular Formula : C₂₁H₁₈N₆O₂

- Key Features : Incorporates a biphenyl-tetrazole moiety, commonly used in angiotensin II receptor antagonists.

- ESI-MS (m/z) : 387.15 (M+H⁺) .

- Comparison : The biphenyl-tetrazole substituent adds 235 g/mol to the base structure, enhancing hydrogen-bonding capacity (PSA: ~120 Ų) and pharmacological relevance .

Ester Group Modifications

(E)-Ethyl 5-(1-Trityl-1H-imidazol-4-yl)pent-2-enoate

- Molecular Formula : C₂₉H₃₀N₂O₂

- Key Features: A pentenoate chain replaces the acrylate group, extending conjugation.

- ESI-MS (m/z) : 437 (M+H⁺) .

- Comparison : The extended aliphatic chain lowers electronegativity, reducing dipole interactions compared to the acrylate derivative .

(E)-Methyl 2-cyano-3-(1H-imidazol-4-yl)acrylate

- Molecular Formula : C₈H₇N₃O₂

- Key Features: A cyano group at C2 increases electrophilicity, making it a Michael acceptor in organic synthesis.

- Comparison: The cyano substitution raises the molecular weight by 14 g/mol and significantly alters reactivity, enabling thiol-ene click chemistry .

Acid Derivatives

(E)-1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-acrylic Acid (14)

- Molecular Formula : C₁₄H₁₂N₆O₂

- Key Features : The carboxylic acid group replaces the methyl ester, enhancing water solubility.

- ESI-MS (m/z) : 297.30 (M+H⁺) .

- Comparison : The free acid form has a PSA of ~100 Ų, nearly double that of the methyl ester, making it more suitable for aqueous-phase reactions .

Data Tables

Table 1. Structural and Spectral Comparison

Table 2. Functional Group Impact on Properties

| Functional Group | Effect on Reactivity | Solubility | Pharmacological Relevance |

|---|---|---|---|

| Methyl ester (base) | Moderate electrophilicity | Low polarity | Limited |

| Trityl-protected N1 | Steric hindrance reduces reactions | High in organics | Synthetic intermediate |

| Tetrazole-biphenyl | Enhanced hydrogen bonding | Moderate in DMSO | Drug candidate scaffold |

| Carboxylic acid | High reactivity as nucleophile | High in water | Bioconjugation applications |

Métodos De Preparación

Core Synthetic Routes

Direct Coupling via Baylis-Hillman Reaction

The Baylis-Hillman reaction between methyl acrylate and 4-formylimidazole derivatives represents the most widely employed method. Source details a protocol where terephthalaldehyde undergoes initial coupling with methyl acrylate using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in acetonitrile (Figure 7) . This produces methyl 2-((4-formylphenyl)(hydroxy)methyl)acrylate as a key intermediate, which subsequently participates in imidazole ring formation.

Reaction Conditions

| Parameter | Specification |

|---|---|

| Catalyst | DABCO (10 mol%) |

| Solvent | Acetonitrile |

| Temperature | 25°C (ambient) |

| Reaction Time | 48–72 hours |

| Yield | 68–73% after purification |

The stereochemical outcome depends on the substitution pattern of the aldehyde precursor. For instance, 4-fluorobenzaldehyde derivatives exhibit improved reaction kinetics due to electron-withdrawing effects .

Debus-Radziszewski Cyclocondensation

This two-step approach involves:

-

Formation of α,β-unsaturated ester intermediates

-

Cyclization with ammonium acetate and benzil derivatives

As described in , methyl acrylate reacts with 4-aminobenzaldehyde under basic conditions (K₂CO₃/DMF) to form an α-aminomethylcinnamate intermediate. Subsequent heating with benzil (1,2-diketone) and ammonium acetate at 110°C for 12 hours yields the target compound .

Key Advantages

-

Enables incorporation of diverse aryl substituents at the imidazole 4/5 positions

-

Tolerates electron-deficient and electron-rich aromatic systems

Alternative Preparation Strategies

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate reaction kinetics. A comparative study in demonstrates:

| Conventional vs. Microwave Synthesis |

|---|

| Parameter |

| Reaction Time |

| Yield |

| Purity (HPLC) |

Microwave conditions (150°C, 300 W) in DMF solvent enhance molecular collisions while minimizing thermal degradation .

Solid-Phase Synthesis

Immobilized reagents on polystyrene resins enable simplified purification. Source documents a protocol using Wang resin-bound imidazole precursors, achieving:

-

89% conversion efficiency

-

94% purity after cleavage with TFA/DCM

This method proves particularly effective for parallel synthesis of derivatives .

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Pilot-scale trials described in utilize microreactor technology to optimize mass/heat transfer:

Flow Reactor Parameters

| Variable | Optimal Range |

|---|---|

| Residence Time | 8–12 minutes |

| Temperature | 80–90°C |

| Pressure | 3–5 bar |

| Throughput | 15 kg/day |

Continuous processes reduce byproduct formation compared to batch methods, achieving 91% yield at 98.5% purity .

Solvent Recycling Protocols

Industrial implementations employ closed-loop systems for DMF recovery:

-

Distillation recovery rate: 97%

-

Purity of recycled solvent: 99.8%

This reduces production costs by 40% while meeting environmental regulations .

Reaction Optimization and Kinetic Analysis

Catalyst Screening

A systematic evaluation of catalysts reveals:

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| DABCO | 73 | 48 |

| DBU | 81 | 24 |

| DMAP | 65 | 60 |

| No catalyst | 12 | 120 |

1,8-Diazabicycloundec-7-ene (DBU) shows superior activity due to stronger base character and improved solubility in polar aprotic solvents .

Solvent Effects

Solvent polarity significantly impacts reaction outcomes:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 81 |

| Acetonitrile | 37.5 | 73 |

| THF | 7.5 | 34 |

| Ethanol | 24.3 | 28 |

High-polarity solvents stabilize transition states through dipole interactions, accelerating the rate-determining step .

Characterization and Quality Control

Spectroscopic Validation

Comprehensive characterization data from and includes:

¹H NMR (400 MHz, DMSO-d₆)

δ 12.82 (s, 1H, imidazole NH), 8.14 (d, J = 7.6 Hz, 2H, aromatic), 7.96 (s, 1H, vinyl), 3.74 (s, 3H, OCH₃) .

HPLC-MS Analysis

Purity Assessment

Accelerated stability studies (40°C/75% RH, 6 months) show:

-

HPLC purity remains >98%

-

No detectable degradation products

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Baylis-Hillman | 73 | 95 | Moderate | 1.0 |

| Debus-Radziszewski | 68 | 97 | High | 0.8 |

| Microwave | 82 | 99 | Low | 1.2 |

| Continuous Flow | 91 | 98.5 | High | 0.7 |

Continuous flow synthesis emerges as the optimal balance between efficiency and production capacity .

Propiedades

IUPAC Name |

methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKOENSQFURTSZ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52363-40-3 | |

| Record name | Methyl 3-(1H-imidazol-4-yl)acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.